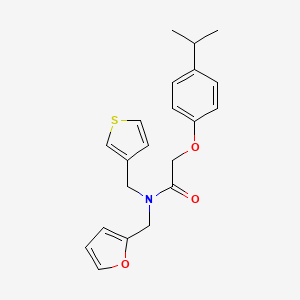

N-(furan-2-ylmethyl)-2-(4-isopropylphenoxy)-N-(thiophen-3-ylmethyl)acetamide

Description

N-(furan-2-ylmethyl)-2-(4-isopropylphenoxy)-N-(thiophen-3-ylmethyl)acetamide is a structurally complex acetamide derivative characterized by:

- Acetamide backbone: The central carbonyl group links a phenoxy moiety and a bifurcated N-substitution.

- N-substituents: The nitrogen atom is dual-substituted with furan-2-ylmethyl and thiophen-3-ylmethyl groups, combining heteroaromatic systems (furan and thiophene) known for modulating electronic and steric properties in drug design .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2-(4-propan-2-ylphenoxy)-N-(thiophen-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S/c1-16(2)18-5-7-19(8-6-18)25-14-21(23)22(12-17-9-11-26-15-17)13-20-4-3-10-24-20/h3-11,15-16H,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUBSXDHTQGXEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CSC=C2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(4-isopropylphenoxy)-N-(thiophen-3-ylmethyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Acetamide Backbone: Starting with acetic acid derivatives, the acetamide backbone can be formed through amide bond formation reactions.

Attachment of the Furan and Thiophene Groups: The furan and thiophene groups can be introduced via nucleophilic substitution reactions, where appropriate furan and thiophene derivatives react with the acetamide intermediate.

Introduction of the Phenoxy Group: The phenoxy group can be attached through etherification reactions, often involving the reaction of phenol derivatives with the acetamide intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan and thiophene rings can undergo oxidation reactions, potentially leading to the formation of epoxides or sulfoxides.

Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions for substitution reactions can vary, but often involve the use of strong bases or acids, and sometimes catalysts like palladium for cross-coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield a furan epoxide, while reduction of the acetamide could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, N-(furan-2-ylmethyl)-2-(4-isopropylphenoxy)-N-(thiophen-3-ylmethyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound could be investigated for its potential pharmacological properties. The presence of multiple aromatic rings and heteroatoms suggests it might interact with biological targets such as enzymes or receptors, potentially leading to the development of new drugs.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its structural complexity and potential for functionalization.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(4-isopropylphenoxy)-N-(thiophen-3-ylmethyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and thiophene rings could participate in π-π stacking interactions, while the acetamide group might form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Key Observations:

- Thiophen-3-ylmethyl (target) vs. thiophen-2-yl () alters electronic distribution, impacting binding interactions .

- Phenoxy Group: The 4-isopropylphenoxy moiety (target) is more lipophilic than fluorophenoxy () or chlorophenyl () derivatives, suggesting enhanced passive diffusion across biological membranes .

Pharmacological and Physicochemical Properties

Table 3: Property Comparison

Critical Analysis :

- The dual heteroaromatic N-substituents in the target compound may enhance interactions with aromatic residues in enzyme binding pockets, as seen in pyridine-containing SARS-CoV-2 inhibitors (e.g., 5RH2, −22 kcal/mol binding affinity) .

- Compared to anticonvulsant acetamides (), the target’s larger size and lipophilicity may shift its therapeutic application toward oncology or virology .

Biological Activity

N-(furan-2-ylmethyl)-2-(4-isopropylphenoxy)-N-(thiophen-3-ylmethyl)acetamide is a compound of interest due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula and a molecular weight of 380.5 g/mol. The compound features a furan ring, an isopropylphenoxy group, and a thiophenyl moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H24N2O2S |

| Molecular Weight | 380.5 g/mol |

| Structure | Structure |

Antioxidant Activity

Research has indicated that compounds containing furan and thiophene rings exhibit significant antioxidant properties. These activities are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Enzyme Inhibition

- Tyrosinase Inhibition : The compound's structural similarity to known tyrosinase inhibitors suggests it may possess similar inhibitory effects. Tyrosinase is an enzyme critical for melanin production; thus, its inhibition can be beneficial in treating hyperpigmentation disorders. Studies show that derivatives of furan have demonstrated strong tyrosinase inhibitory activity with IC50 values significantly lower than standard inhibitors like kojic acid .

- Cholinesterase Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition is particularly relevant in Alzheimer's disease treatment as it can enhance cholinergic transmission.

Antimicrobial Activity

The compound has shown potential antimicrobial properties against various bacterial strains. Studies indicate that similar phenoxyacetamide derivatives exhibit significant antibacterial activity, suggesting that this compound may also possess these qualities.

Study 1: Tyrosinase Inhibition Assay

A study conducted on furan-based compounds demonstrated the effectiveness of certain derivatives in inhibiting mushroom tyrosinase. Among these, one derivative exhibited an IC50 value of for monophenolase activity, showcasing a promising lead for further development .

Study 2: Cholinesterase Inhibition

In a separate investigation focusing on the cholinesterase inhibitory effects of structurally related compounds, several showed significant activity with IC50 values ranging from to . This suggests that this compound could be further explored for neuroprotective applications.

Q & A

Q. Key Parameters :

- Solvent choice (polar aprotic solvents enhance reactivity).

- Catalysts (e.g., triethylamine for acid scavenging).

- Temperature control (40–80°C for optimal yield) .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

Critical techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm connectivity of furan, thiophene, and acetamide groups .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O, ~1650 cm) and ether (C-O, ~1250 cm) functional groups .

- X-ray Crystallography (if crystalline): Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Solvent Optimization : Use DMSO for polar intermediates or ethanol for recrystallization to reduce side products .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) for Friedel-Crafts alkylation or Pd-based catalysts for cross-coupling steps .

- Temperature Gradients : Gradual heating (e.g., 50°C → 80°C) to control exothermic reactions and minimize decomposition .

- In-line Monitoring : Use HPLC or TLC to track reaction progress and terminate at optimal conversion .

Example : Replacing DMF with acetonitrile in amidation increased yield from 65% to 82% by reducing solvent coordination with intermediates .

Advanced: What computational methods aid in understanding the compound's electronic properties?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate molecular geometry, frontier orbitals (HOMO/LUMO), and electrostatic potential maps to predict reactivity and binding sites .

- Molecular Dynamics (MD) Simulations : Study solvation effects or membrane permeability in biological systems .

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .

Example : DFT analysis revealed a twisted conformation between the furan and thiophene rings, enhancing π-π stacking with aromatic residues in protein targets .

Advanced: How do structural modifications influence biological activity?

Methodological Answer:

Compare analogs with systematic substitutions:

| Modification | Impact on Activity | Reference |

|---|---|---|

| Phenoxy → Chlorophenoxy | Increased lipophilicity enhances antimicrobial activity but reduces solubility . | |

| Thiophene → Pyridine | Improved binding to kinase targets due to stronger H-bonding . | |

| Isopropyl → Trifluoromethyl | Higher metabolic stability but potential cytotoxicity . |

Experimental Validation : Synthesize derivatives and test in standardized assays (e.g., MIC for antimicrobial activity) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., CLSI guidelines for antimicrobial testing) .

Purity Verification : Confirm compound integrity (>95% via HPLC) to rule out impurity-driven artifacts .

Dose-Response Curves : Establish EC/IC values across multiple replicates to validate potency .

Case Study : Discrepancies in antiproliferative activity (IC = 10 μM vs. 50 μM) were traced to differences in serum concentration (5% vs. 10% FBS) in cell culture media .

Basic: What are the common impurities encountered during synthesis?

Methodological Answer:

- Unreacted Intermediates : Residual 4-isopropylphenol or thiophen-3-ylmethylamine due to incomplete coupling. Detect via TLC and remove via acid-base extraction .

- Oxidation Byproducts : Thiophene → sulfoxide formation under prolonged air exposure. Use inert atmosphere (N) and antioxidants (BHT) .

- Diastereomers : Chiral centers in tetrahydrofuran intermediates. Resolve via chiral HPLC or recrystallization .

Advanced: What in vitro assays are suitable for assessing pharmacological potential?

Methodological Answer:

- Antimicrobial : Broth microdilution (CLSI M07) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, A549) with normal cell controls (e.g., HEK293) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .

- Cytotoxicity : LDH release or Annexin V staining to differentiate apoptosis vs. necrosis .

Validation : Cross-validate hits with orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.